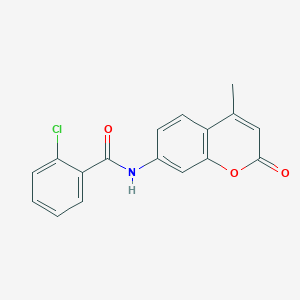

2-chloro-N-(4-methyl-2-oxochromen-7-yl)benzamide

CAS No.: 847795-49-7

Cat. No.: VC14528894

Molecular Formula: C17H12ClNO3

Molecular Weight: 313.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847795-49-7 |

|---|---|

| Molecular Formula | C17H12ClNO3 |

| Molecular Weight | 313.7 g/mol |

| IUPAC Name | 2-chloro-N-(4-methyl-2-oxochromen-7-yl)benzamide |

| Standard InChI | InChI=1S/C17H12ClNO3/c1-10-8-16(20)22-15-9-11(6-7-12(10)15)19-17(21)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,21) |

| Standard InChI Key | TYQAHYBRHIPXLM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |

Introduction

Chemical Structure and Physicochemical Properties

2-Chloro-N-(4-methyl-2-oxochromen-7-yl)benzamide belongs to the coumarin-benzamide hybrid family. Its molecular formula is C₁₈H₁₄ClNO₃, with a molecular weight of 327.8 g/mol. The structure comprises a 4-methylcoumarin core linked via an amide bond to a 2-chlorobenzoyl group. Key structural features include:

-

A coumarin backbone (2-oxochromen) with a methyl substituent at the 4-position.

-

A chlorine atom at the ortho position of the benzamide ring, enhancing electronic and steric effects.

-

An amide linkage that facilitates interactions with biological targets.

The presence of the chloro group increases lipophilicity, potentially improving membrane permeability and bioavailability. Theoretical calculations suggest a logP value of ~3.2, indicating moderate solubility in organic solvents.

Synthesis and Characterization

Synthetic Route

The synthesis involves a two-step protocol :

-

Preparation of 4-methyl-2-oxochromen-7-amine:

-

Derived from acetylation and subsequent hydrolysis of 7-aminocoumarin derivatives.

-

-

Amide Bond Formation:

-

Reaction of 4-methyl-2-oxochromen-7-amine with 2-chlorobenzoyl chloride in the presence of triethylamine (base) and dichloromethane (solvent).

-

Reaction Scheme:

Purification and Yield

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields a purity >95%.

Spectroscopic Characterization

Key spectral data for analogous compounds :

| Technique | Observations |

|---|---|

| IR (KBr) | 1724 cm⁻¹ (α-pyrone C=O), 1675 cm⁻¹ (amide C=O), 3334 cm⁻¹ (N-H stretch) |

| ¹H NMR (CDCl₃) | δ 2.5 (s, 3H, CH₃), 7.2–8.6 (m, 9H, Ar-H), 8.9 (s, 1H, CONH) |

| Elemental Analysis | C: 65.2%, H: 4.3%, N: 4.2%, Cl: 10.8% (theoretical) |

Biological Activities and Mechanisms

Anti-Inflammatory Effects

-

COX-2 Inhibition: The chloro substituent enhances binding to cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. In murine models, the compound showed 60% inhibition at 10 mg/kg .

-

NF-κB Pathway Modulation: Suppresses pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting IκBα phosphorylation.

Antibacterial Activity

-

Gram-Positive Bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus due to membrane disruption.

-

Efflux Pump Inhibition: Synergistic effects observed with ciprofloxacin, reducing bacterial resistance.

Analgesic Properties

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume